Product packaging for 3-Methyl-5,6-dichlorooxindole(Cat. No.:CAS No. 801300-14-1)

3-Methyl-5,6-dichlorooxindole

Cat. No.: B3331265
CAS No.: 801300-14-1
M. Wt: 216.06 g/mol
InChI Key: AQHNRXLUOYEGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-5,6-dichlorooxindole is a synthetically versatile oxindole derivative of high interest in medicinal chemistry and organic synthesis. The oxindole core is a privileged scaffold in drug discovery, featuring prominently in the structure of numerous biologically active compounds and natural products . This specific compound, with chlorine substituents at the 5 and 6 positions and a methyl group at the 3-position, is a valuable building block for the research and development of novel therapeutic agents. Indole and oxindole derivatives are extensively investigated for their diverse pharmacological activities, which include anti-cancer, anti-inflammatory, anti-microbial, anti-tubercular, and anti-viral properties . As a key synthetic intermediate, this compound can be utilized to construct more complex molecular architectures for screening against these biological targets. Researchers employ this compound in the synthesis of compound libraries aimed at inhibiting specific enzymes or cellular pathways implicated in human diseases. Its structure is particularly relevant for exploring kinase inhibitors and modulators of various protein-protein interactions . Application Notes: This chemical is intended for use as a key synthetic intermediate in medicinal chemistry research, hit-to-lead optimization studies, and method development in organic synthesis. Safety Note: For Research Use Only (RUO). Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2NO B3331265 3-Methyl-5,6-dichlorooxindole CAS No. 801300-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloro-3-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c1-4-5-2-6(10)7(11)3-8(5)12-9(4)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHNRXLUOYEGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2NC1=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl 5,6 Dichlorooxindole

Retrosynthetic Analysis and Proposed Precursors

A retrosynthetic analysis of 3-Methyl-5,6-dichlorooxindole allows for the logical disconnection of the target molecule into simpler, more readily available starting materials. The key disconnections involve the C3-methyl bond, the C-N and C-C bonds of the oxindole (B195798) ring, and the C-Cl bonds on the benzene (B151609) ring.

Primary Retrosynthetic Pathways:

Pathway A: Late-stage Methylation: This approach involves the initial formation of the 5,6-dichlorooxindole core, followed by methylation at the C3 position. This is a common strategy for introducing substituents at this position.

Precursor 1: 5,6-dichlorooxindole

Precursor 2: A suitable methylating agent (e.g., methyl iodide)

Pathway B: Cyclization of a Pre-functionalized Precursor: This strategy involves the cyclization of an acyclic precursor that already contains the necessary chloro and methyl functionalities.

Precursor 3: N-(3,4-dichlorophenyl)-2-chloropropanamide

Pathway C: Direct Halogenation of a Methylated Precursor: This pathway considers the formation of 3-methyloxindole (B30408) first, followed by direct chlorination at the 5 and 6 positions. The challenge in this approach lies in achieving the desired regioselectivity of the halogenation.

Precursor 4: 3-methyloxindole

Precursor 5: A chlorinating agent

Based on these pathways, the key precursors for the synthesis of this compound are identified as 5,6-dichlorooxindole, N-(3,4-dichlorophenyl)-2-chloropropanamide, and 3-methyloxindole. The feasibility of each pathway depends on the efficiency and selectivity of the individual synthetic steps.

Classical Synthetic Routes to Oxindoles and Their Adaptations for this compound

Classical methods for oxindole synthesis have been well-established for over a century and can be adapted for the preparation of this compound. These routes typically involve the formation of the core heterocyclic structure from acyclic precursors.

Fischer Indole (B1671886) Synthesis Analogues for Oxindole Ring Formation

The Fischer indole synthesis is a powerful method for the formation of indoles from phenylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgalfa-chemistry.comjk-sci.combyjus.com While it primarily yields indoles, modifications of this reaction can be employed to generate oxindoles. For the synthesis of a 5,6-dichlorooxindole precursor, this would involve the reaction of (3,4-dichlorophenyl)hydrazine (B169366) with an appropriate carbonyl compound.

The general mechanism involves the formation of a phenylhydrazone, followed by a thermofisher.comthermofisher.com-sigmatropic rearrangement. wikipedia.org The choice of the carbonyl component is crucial for directing the synthesis towards an oxindole. For instance, using a glyoxylic acid derivative could lead to an indole-2-carboxylic acid, which might be further converted to the oxindole. However, the direct synthesis of oxindoles via a Fischer-type reaction is less common and often requires specific substrates and conditions. The presence of two electron-withdrawing chlorine atoms on the phenylhydrazine (B124118) ring would likely decrease its nucleophilicity, potentially requiring harsher reaction conditions.

Cyclization Reactions Towards the Oxindole Core

Intramolecular cyclization reactions are a more direct and widely used approach for the synthesis of the oxindole core. A common strategy is the cyclization of α-haloacetanilides, which can be prepared from the corresponding anilines.

For the synthesis of 5,6-dichlorooxindole, the starting material would be 3,4-dichloroaniline. This aniline (B41778) can be acylated with an α-haloacetyl halide (e.g., 2-chloropropionyl chloride to directly introduce the C3-methyl group precursor) to form the corresponding N-(3,4-dichlorophenyl)-2-chloropropanamide. This intermediate can then undergo intramolecular cyclization, typically under the influence of a Lewis acid or a transition metal catalyst, to yield this compound.

A notable example of this type of reaction is the palladium-catalyzed intramolecular α-arylation of amides. nih.gov This method has been shown to be effective for the synthesis of a variety of substituted oxindoles.

Table 1: Proposed Classical Cyclization Route

Step Reactants Reagents and Conditions Product
1 3,4-dichloroaniline, 2-chloropropionyl chloride Base (e.g., pyridine), solvent (e.g., CH2Cl2) N-(3,4-dichlorophenyl)-2-chloropropanamide

Direct Halogenation Strategies for 5,6-dichloro-Substitution

Another classical approach involves the direct halogenation of a pre-formed oxindole ring. If one were to start with 3-methyloxindole, selective chlorination at the C5 and C6 positions would be required. However, electrophilic aromatic substitution on the oxindole ring typically occurs at the C5 and C7 positions, which are activated by the nitrogen atom. Achieving selective dichlorination at the 5 and 6 positions would be challenging due to the directing effects of the lactam ring and the potential for over-halogenation.

Recent studies have explored regioselective halogenation of oxindoles using specific reagent systems. For instance, the use of oxone-halide systems has been shown to provide some control over the position of halogenation. researchgate.netresearchgate.net However, achieving specific 5,6-dichlorination on a 3-methyloxindole substrate would likely require careful optimization of reaction conditions and might result in a mixture of isomers.

Methylation at C3 Position: Mechanistic Considerations

The introduction of a methyl group at the C3 position of a pre-formed 5,6-dichlorooxindole ring is a highly feasible strategy. The C3 position of the oxindole is acidic due to the adjacent carbonyl group and the aromatic ring. Deprotonation with a suitable base generates an enolate, which can then act as a nucleophile.

The mechanism involves the formation of an enolate anion at the C3 position by treatment with a base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). This enolate then reacts with a methylating agent, typically methyl iodide (CH3I), in an SN2 reaction to form the C-C bond, yielding this compound.

Table 2: C3-Methylation of 5,6-dichlorooxindole

Reactant Base Methylating Agent Solvent Product
5,6-dichlorooxindole Sodium Hydride (NaH) Methyl Iodide (CH3I) THF or DMF This compound

Careful control of the reaction conditions is necessary to avoid potential side reactions, such as N-methylation or dialkylation at the C3 position. The presence of the electron-withdrawing chloro groups on the benzene ring may influence the acidity of the C3 proton and the reactivity of the resulting enolate.

Modern Synthetic Approaches to this compound

Modern synthetic chemistry offers a range of powerful tools for the construction of complex heterocyclic molecules like this compound. These methods often involve transition-metal catalysis and offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Reactions:

Palladium catalysis has been extensively used for the synthesis of oxindoles. nih.gov As mentioned earlier, the intramolecular α-arylation of α-haloacetanilides is a prominent example. nih.gov This approach could be directly applied to the synthesis of this compound from N-(3,4-dichlorophenyl)-2-chloropropanamide. The choice of palladium precursor and ligand is crucial for achieving high yields and preventing side reactions.

Rhodium-Catalyzed Reactions:

Rhodium catalysts have also been employed in the synthesis of substituted oxindoles. For instance, rhodium-catalyzed carbene C-H insertion reactions can be used to form the oxindole ring. This would involve the decomposition of a diazoamide precursor derived from a dichlorinated aniline.

Copper-Catalyzed Reactions:

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative for the synthesis of oxindoles. Copper-catalyzed C-H activation routes have been developed for the preparation of 3,3-disubstituted oxindoles from anilides. These methods often use atmospheric oxygen as a green oxidant.

Visible-light-induced radical-coupling reactions represent another modern approach for the synthesis of complex oxindole derivatives. nih.gov These methods offer mild reaction conditions and high functional group tolerance. While a direct application to this compound has not been reported, the modular nature of these reactions suggests their potential adaptability.

These modern synthetic methods provide promising alternatives to classical routes, often with improved efficiency and broader substrate scope. The application of these techniques to the synthesis of this compound would be a valuable extension of their utility.

Transition-Metal-Catalyzed Couplings in Oxindole Synthesis

Transition-metal catalysis, particularly using palladium, has become a cornerstone for the synthesis of oxindoles. organic-chemistry.orgorganic-chemistry.org A highly effective and regioselective method involves the intramolecular α-arylation of α-haloacetanilides. organic-chemistry.org For the specific synthesis of this compound, this would typically involve the cyclization of a precursor like N-(3,4-dichlorophenyl)-2-bromopropanamide.

The reaction is generally catalyzed by a palladium(0) complex, generated in situ from a precursor like palladium(II) acetate, and a bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.org The ligand is crucial for promoting the oxidative addition of the C-Br bond and facilitating the subsequent reductive elimination to form the C-C bond that closes the ring.

Table 1: Representative Conditions for Palladium-Catalyzed Oxindole Synthesis

Catalyst Precursor Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd(OAc)₂ 2-(di-tert-butylphosphino)biphenyl Et₃N Toluene 80-110 Good to Excellent
Pd₂(dba)₃ P(t-Bu)₃ NaOt-Bu Dioxane 100 High

This table presents generalized conditions for the synthesis of oxindoles via intramolecular α-arylation, which are applicable to the synthesis of this compound from an appropriate precursor. Data is compiled from general literature on oxindole synthesis. organic-chemistry.orgorganic-chemistry.org

Nickel-catalyzed domino Heck cyclization/Suzuki coupling reactions have also emerged as a powerful method for creating 3,3-disubstituted oxindoles, demonstrating the versatility of transition metals in this field. organic-chemistry.org

Organocatalytic Methods for Stereoselective Introduction of C3-Methyl Group

While the target molecule, this compound, is not chiral if the methyl group is introduced into a pre-formed ring, organocatalysis offers powerful methods for the asymmetric synthesis of 3-substituted oxindoles, which is relevant if an enantiomerically pure product is desired. nih.govacs.org For instance, the direct C3 alkylation of a 5,6-dichlorooxindole substrate can be achieved using various organocatalytic approaches.

A notable strategy involves the use of a bifunctional thiourea-tertiary amine catalyst for the asymmetric hydroxymethylation of 3-substituted oxindoles using paraformaldehyde, which could then be further transformed. acs.org More directly, borane-catalyzed C3-alkylation provides a metal-free approach. For example, B(C₆F₅)₃ has been shown to catalyze the direct C3 alkylation of oxindoles using amine-based alkylating agents, a method that is highly chemoselective and avoids common issues like N-alkylation or dialkylation. acs.org

Biocatalysis, a subset of organocatalysis, also presents sophisticated solutions. S-adenosyl methionine (SAM)-dependent methyl transferases have been identified that perform stereo- and regioselective methylation at the C3 position of various indoles, forming a quaternary stereocenter. nih.govresearchgate.net This biomimetic approach could be adapted for the synthesis of chiral 3-methyl-oxindole derivatives.

Photochemical or Electrochemical Synthesis Strategies

In recent years, photochemical and electrochemical methods have gained prominence as sustainable and mild alternatives for synthesizing functionalized oxindoles. acs.orgsjp.ac.lkrsc.org These techniques often rely on the generation of radical intermediates that undergo cascade cyclizations. nih.gov

Photochemical Synthesis: Metal-free photochemical reactions can induce the selective cleavage of C(sp³)–H bonds to generate radicals that cyclize onto N-arylacrylamides, forming 3-functionalized oxindoles. acs.org For instance, a reaction might proceed via photoinduced homolytic cleavage of an aryl iodide, which generates an aryl radical. This radical can then abstract a hydrogen atom to create a nucleophilic alkyl radical, which adds to an N-arylacrylamide precursor, leading to cyclization. acs.org Photochemical deracemization using a chiral benzophenone (B1666685) catalyst under UV light (e.g., 366 nm) has also been used to produce enantiomerically enriched 3-substituted oxindoles from racemic mixtures. chemistryviews.org

Electrochemical Synthesis: Electrosynthesis offers a green and sustainable strategy by using traceless electrons as the redox agent, avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org Iron-catalyzed electrochemical radical addition/cyclization of N-arylacrylamides is an efficient route to 3,3-disubstituted 2-oxindoles. nih.gov This method is operationally simple and can be scaled up. nih.gov Direct electrochemical C–H functionalization has also been developed to access unsymmetrical 3,3-disubstituted oxindoles under mild, environmentally benign conditions. acs.org These strategies could be adapted to install a methyl group and another substituent at the C3 position of a 5,6-dichlorooxindole core.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes to pharmacologically important molecules like this compound. sjp.ac.lksjp.ac.lk

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Addition and cyclization reactions are inherently more atom-economical than multi-step substitution or elimination pathways that generate significant waste.

For the synthesis of this compound, intramolecular cyclization reactions, such as the palladium-catalyzed methods described, generally exhibit high atom economy as most atoms of the precursor are incorporated into the product. organic-chemistry.org In contrast, classical methods like the Wittig reaction often have poor atom economy due to the generation of stoichiometric phosphine oxide waste. An iron-catalyzed 1,6-conjugated addition reaction of para-quinone methides derived from isatins with indoles has been highlighted as a highly efficient and atom-economical synthesis of 3,3-disubstituted oxindoles. mdpi.com

Solvent Selection and Waste Minimization Strategies

The choice of solvent is a major factor in the environmental impact of a synthetic process. Traditional syntheses often use volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-renewable solvents like glycerol. sjp.ac.lksjp.ac.lk

Several green protocols for oxindole synthesis have been developed using water as the reaction medium, which is non-toxic, non-flammable, and inexpensive. sjp.ac.lkoup.com For example, catalyst-free Henry reactions and Friedel–Crafts 3-indolylation reactions have been successfully performed in water. sjp.ac.lk Glycerol, a cheap and safe bio-renewable solvent, has been used as a medium for the iron-catalyzed synthesis of indole-containing oxindoles, with the added benefit that the catalytic system can be recycled. mdpi.com Solvent-free, microwave-assisted reactions also represent a significant step towards waste minimization and process efficiency. ajgreenchem.comgoogle.com

Sustainable Reagents and Catalysts

The use of sustainable reagents and catalysts is paramount. This includes replacing stoichiometric reagents with catalytic alternatives and favoring catalysts that are abundant, non-toxic, and recyclable.

Sustainable Catalysts: While precious metals like palladium are highly effective, their cost and toxicity are drawbacks. Research has focused on using more earth-abundant and benign metals like iron as catalysts. mdpi.com Furthermore, the development of heterogeneous catalysts is a key area of green chemistry. sjp.ac.lk Heterogeneous catalysts, such as graphene oxide-based solid acids or nanocomposites, can be easily separated from the reaction mixture and reused, reducing waste and cost. sjp.ac.lk A polymer-supported N-heterocyclic carbene palladium complex has been developed for the continuous-flow synthesis of oxindoles, minimizing waste and allowing for catalyst recycling. acs.org

Biocatalysis: Enzymes represent the ultimate green catalysts, operating under mild conditions (ambient temperature and pressure in water) with high selectivity. researchgate.net The use of methyl transferases for C3-methylation is a prime example of a sustainable and highly efficient approach that could be applied to the synthesis of oxindole derivatives. nih.gov

Spectroscopic and Advanced Analytical Characterization of 3 Methyl 5,6 Dichlorooxindole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3-Methyl-5,6-dichlorooxindole is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, which is modulated by the electronegativity of nearby atoms and the effects of aromatic currents.

The expected proton signals are:

Aromatic Protons: The oxindole (B195798) core possesses two aromatic protons at positions 4 and 7. Due to the anisotropic effect of the benzene (B151609) ring and the presence of electron-withdrawing chloro substituents, these protons would appear as singlets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts would be influenced by the specific electronic effects of the chlorine atoms at positions 5 and 6.

N-H Proton: The proton attached to the nitrogen atom of the lactam ring (N-H) is expected to produce a broad singlet. Its chemical shift can be highly variable, often appearing in the range of δ 8.0-10.5 ppm, and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

C3-H Proton: The proton at the chiral center (C3) is a methine proton and would likely appear as a quartet, being split by the three protons of the adjacent methyl group. Its chemical shift would be influenced by the adjacent carbonyl group and the aromatic ring, placing it in the range of δ 3.5-4.5 ppm.

C3-Methyl Protons: The three protons of the methyl group at C3 are equivalent and would give rise to a doublet, being split by the single methine proton at C3. This signal is expected to appear in the upfield region, typically around δ 1.4-1.6 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H8.0 - 10.5br s-
H-47.0 - 8.0s-
H-77.0 - 8.0s-
C3-H3.5 - 4.5q~7
C3-CH₃1.4 - 1.6d~7

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.

The predicted ¹³C NMR signals for this compound are:

Carbonyl Carbon (C=O): The lactam carbonyl carbon is the most deshielded and is expected to appear at a chemical shift of approximately δ 175-180 ppm.

Aromatic and Heterocyclic Carbons: The six carbons of the benzene ring and the two carbons of the heterocyclic ring (C3a and C7a) will resonate in the δ 110-150 ppm region. The carbons bearing the chlorine atoms (C5 and C6) will be significantly influenced, as will the carbons ortho and para to them. The quaternary carbons (C3a, C5, C6, and C7a) will generally have lower intensities than the protonated carbons.

Aliphatic Carbons: The methine carbon at C3, being adjacent to the carbonyl group and the aromatic ring, is expected at approximately δ 40-50 ppm. The methyl carbon at C3 will be the most shielded, appearing in the upfield region around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C2)175 - 180
C3a, C4, C5, C6, C7, C7a110 - 150
C340 - 50
C3-CH₃15 - 25

Note: These are predicted values. The presence of two adjacent chlorine atoms will have a significant additive effect on the chemical shifts of C5 and C6.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the C3-H proton and the C3-methyl protons, showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would directly link each proton to the carbon atom it is attached to. It would show correlations between the C3-H signal and the C3 carbon signal, the C3-methyl proton signals and the C3-methyl carbon signal, and the aromatic proton signals with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the N-H proton to the C2 (carbonyl) and C7a carbons. The C3-methyl protons would show correlations to the C3 and C2 carbons. The aromatic protons would show correlations to neighboring and more distant carbons within the aromatic ring, helping to definitively assign the aromatic carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the N-H bond of the lactam.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methine groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the lactam carbonyl (C=O) stretching vibration is expected in the range of 1680-1720 cm⁻¹. This is a highly characteristic peak for the oxindole core.

C=C Stretches: Aromatic C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the lactam is expected in the 1200-1350 cm⁻¹ region.

C-Cl Stretches: The C-Cl stretching vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹. The presence of two C-Cl bonds would likely result in strong absorptions in this area.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-HStretch3200 - 3400Moderate
Aromatic C-HStretch> 3000Weak
Aliphatic C-HStretch< 3000Moderate
C=OStretch1680 - 1720Strong
Aromatic C=CStretch1450 - 1600Variable
C-NStretch1200 - 1350Moderate
C-ClStretch600 - 800Strong

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability.

For this compound, the following features would be expected in a Raman spectrum:

The symmetric stretching of the aromatic ring, which is often weak in the IR spectrum, would likely show a strong band in the Raman spectrum.

The C-Cl bonds may also give rise to characteristic Raman signals.

The C=O stretch would also be present, though typically weaker than in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method capable of measuring the mass of a molecule to several decimal places. cdnsciencepub.com This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. For this compound, HRMS would be crucial for unequivocally confirming its chemical formula, C₉H₇Cl₂NO.

The theoretical exact mass of the most abundant isotopic composition of this compound can be calculated and then compared to the experimentally measured value. The high resolving power of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for mass measurements with errors in the low parts-per-million (ppm) range, providing a high degree of confidence in the assigned elemental composition. researchgate.netacs.org

Table 1: Theoretical Isotopic Mass Data for this compound (C₉H₇Cl₂NO)

Isotope Atomic Mass (Da) Number of Atoms Total Mass (Da)
¹²C 12.000000 9 108.000000
¹H 1.007825 7 7.054775
³⁵Cl 34.968853 2 69.937706
¹⁴N 14.003074 1 14.003074
¹⁶O 15.994915 1 15.994915
[M] 214.990470

An experimental HRMS measurement yielding a mass very close to the calculated value of 214.990470 Da for the [M]⁺ ion would provide strong evidence for the elemental formula C₉H₇Cl₂NO. The characteristic isotopic pattern for a molecule containing two chlorine atoms (an [M+2] peak approximately 65% of the intensity of the molecular ion peak, and an [M+4] peak of about 10%) would also be observed, further corroborating the presence of the two chlorine atoms.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) couple a separation method with mass spectrometry to analyze individual components of a mixture. nih.gov After ionization, the molecular ion of this compound would undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum, a plot of ion intensity versus m/z, serves as a molecular fingerprint.

While specific experimental data for this compound is not publicly available, a plausible fragmentation pattern can be predicted based on the known fragmentation of related oxindole and indole (B1671886) structures. scielo.org.zaresearchgate.net The fragmentation would likely initiate from the molecular ion [C₉H₇Cl₂NO]⁺. Common fragmentation pathways for such compounds include the loss of small, stable neutral molecules like carbon monoxide (CO), chlorine radicals (Cl•), or the methyl group (•CH₃).

Table 2: Predicted Mass Fragments for this compound in MS Analysis

m/z (predicted) Possible Fragment Ion Neutral Loss
215 [C₉H₇Cl₂NO]⁺ (Molecular Ion, M⁺)
200 [C₈H₄Cl₂NO]⁺ •CH₃
187 [C₈H₇Cl₂N]⁺ CO
180 [C₉H₇ClNO]⁺ Cl•
152 [C₈H₇ClN]⁺ CO, Cl•
117 [C₈H₇N]⁺ CO, 2Cl•

Analysis of these fragmentation patterns provides valuable structural information. For instance, the loss of a fragment with a mass of 28 Da would strongly suggest the loss of a carbonyl group (CO), characteristic of the oxindole core. The loss of 15 Da would indicate the cleavage of the methyl group from the C3 position. These fragmentation pathways are elucidated by comparing the m/z values of the detected fragment ions to the masses of potential structural pieces of the parent molecule. raco.cat

X-ray Crystallography for Solid-State Structure Determination (if single crystals are available)

The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals of the compound. This typically involves slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice.

By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms can be determined with high precision. For this compound, this analysis would confirm:

The planar structure of the oxindole ring system.

The positions of the two chlorine atoms on the benzene ring (C5 and C6).

The position of the methyl group at the C3 carbon.

Precise bond lengths (e.g., C=O, C-Cl, C-N, C-C) and bond angles throughout the molecule.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding (e.g., N-H···O=C) and halogen bonding, which dictate the crystal packing. mdpi.com

While a crystal structure for this compound is not present in the searched literature, studies on similarly substituted oxindoles have been reported, demonstrating the power of this technique to elucidate detailed structural features. nih.govfigshare.com The data obtained from such an analysis would be presented in a crystallographic information file (CIF) and would include key parameters as summarized in the table below.

Table 3: Illustrative Crystallographic Data Obtainable for this compound

Parameter Description Example Data Type
Crystal System The symmetry system of the crystal lattice. Monoclinic, Orthorhombic, etc.
Space Group The specific symmetry group of the crystal. P2₁/c, Pbca, etc.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. a = x Å, b = y Å, c = z Å, β = x°
Bond Lengths The distance between the nuclei of two bonded atoms. C=O: ~1.23 Å, C-Cl: ~1.74 Å
Bond Angles The angle formed between three connected atoms. O=C-N: ~126°
Torsion Angles The dihedral angle describing the rotation around a bond. Defines the puckering or planarity of rings.

Computational and Theoretical Chemistry Studies of 3 Methyl 5,6 Dichlorooxindole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules like 3-Methyl-5,6-dichlorooxindole. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and, from it, a wide range of molecular properties.

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating the forces on each atom and iteratively adjusting their positions until those forces are negligible.

Given the presence of a stereocenter at the C3 position, created by the methyl group, conformational analysis would be crucial. This involves exploring different spatial arrangements of the atoms (conformers) to identify the global minimum energy structure. The relative energies of different conformers would be calculated to understand their population distribution at a given temperature.

Illustrative Data Table for Optimized Geometry:

The following table illustrates the type of data that would be obtained from a geometry optimization calculation, showing key bond lengths and angles. Note: This data is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

ParameterAtom Pair/TripletCalculated Value (Illustrative)
Bond LengthC2=O1.22 Å
Bond LengthN1-C21.38 Å
Bond LengthC3-C(CH3)1.54 Å
Bond LengthC5-Cl1.74 Å
Bond LengthC6-Cl1.74 Å
Bond AngleC7a-N1-C2110.5°
Dihedral AngleH-N1-C2=O180.0°

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For oxindole (B195798) derivatives, substituents are known to significantly influence these frontier orbital energies.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the surface of the molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would highlight the electronegative oxygen and chlorine atoms as regions of negative potential. nih.gov

Illustrative Table of Electronic Properties:

PropertyCalculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

DFT calculations are widely used to predict various spectroscopic properties, aiding in the identification and characterization of compounds.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. tandfonline.com These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which can be compared with experimental data to confirm the structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum shows the characteristic vibrational modes, such as the C=O stretch of the lactam ring and C-Cl stretching frequencies.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) which are related to electronic transitions, often from the HOMO to the LUMO.

Molecular Dynamics Simulations

While less common for a molecule of this size in isolation, Molecular Dynamics (MD) simulations could be relevant for studying the intermolecular interactions of this compound, for instance, with solvent molecules or within a crystal lattice. MD simulations model the movement of atoms and molecules over time based on classical mechanics. This approach would be particularly useful to understand solvation effects on conformational preferences and to simulate the molecule's behavior in a condensed phase.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For instance, if this compound were to undergo a reaction, such as N-alkylation or further substitution on the aromatic ring, DFT could be used to model the entire reaction pathway. This involves:

Optimizing the geometries of reactants, intermediates, and products.

Locating the transition state (the highest energy point along the reaction coordinate) connecting reactants and products.

Calculating the activation energy, which determines the reaction rate.

Such studies have been performed for related oxindole cyclization reactions, providing detailed mechanistic insights. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the structural or physicochemical properties of a set of compounds with a particular physical property (excluding biological activity). For a series of substituted oxindoles, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times. This involves calculating a range of molecular descriptors (e.g., steric, electronic, topological) for each compound and then using statistical methods, like multiple linear regression, to create a predictive equation. While no specific QSPR studies on this compound were found, the methodology is well-established for various classes of organic compounds. researchgate.net

Reactivity and Chemical Transformations of 3 Methyl 5,6 Dichlorooxindole

Reactions at the Oxindole (B195798) Nitrogen Atom

For general oxindole scaffolds, the nitrogen atom is weakly acidic and can be deprotonated by a suitable base to form an amide anion. This anion can then participate in various reactions.

N-Alkylation and N-Arylation: The nitrogen can be functionalized with alkyl or aryl groups using appropriate electrophiles.

N-Acylation: Acyl groups can be introduced onto the nitrogen, a reaction that has been demonstrated for various indole (B1671886) derivatives using acyl sources like thioesters in the presence of a base.

Reactions at the C3 Position (e.g., Alkylation, Acylation, Condensation)

The C3 position of the oxindole ring is nucleophilic and can be functionalized, although the presence of the existing methyl group in the target compound would necessitate reactions involving the methyl group itself or its substitution. C3-functionalization is a common strategy for derivatizing the indole core.

Reactions Involving the Dichloro-Substituted Aromatic Ring

The aromatic ring of 3-Methyl-5,6-dichlorooxindole is substituted with two chlorine atoms and contains the electron-withdrawing amide functionality of the oxindole ring system.

Nucleophilic Aromatic Substitution (SNAr) on the Dichloro-Ring

Aromatic rings bearing electron-withdrawing groups are activated towards nucleophilic aromatic substitution (SNAr). The amide group of the oxindole ring acts as an electron-withdrawing group, which should make the aromatic ring electron-deficient and thus more susceptible to attack by strong nucleophiles, leading to the displacement of one of the chloro substituents. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Electrophilic Aromatic Substitution (if applicable)

Due to the electron-withdrawing nature of the chloro substituents and the fused amide ring, the aromatic ring of this compound is expected to be strongly deactivated towards electrophilic aromatic substitution. Such reactions are generally unfavorable on electron-poor aromatic systems.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at Halogenated Positions

The chlorine atoms on the aromatic ring serve as potential reaction sites for metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide using a palladium catalyst and a base. It is a versatile method for forming carbon-carbon bonds. Dichloro-substituted heteroaromatics have been successfully used in Suzuki reactions to form diaryl compounds.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This is a powerful tool for C-C bond formation and vinylation of aryl halides.

Ring-Opening or Rearrangement Reactions

Oxindole scaffolds can undergo various rearrangement reactions under specific chemical conditions, though no specific examples involving this compound have been documented. General classes of relevant reactions include the Beckmann rearrangement of oxime derivatives and other acid-catalyzed cationic rearrangements.

Derivatization Strategies for Synthetic Diversification

The synthetic utility of this compound is highlighted by its application in various derivatization strategies. The presence of a reactive C3-position, an enolizable ketone, and a nucleophilic nitrogen atom, combined with the electronic effects of the dichloro-substitution on the benzene (B151609) ring, makes it a versatile building block for constructing complex molecular architectures.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. While the broader class of oxindoles is extensively used in MCRs, specific data on this compound is not widely reported in publicly accessible scientific literature. General reactivity patterns of similar 3-substituted oxindoles suggest that this compound could potentially participate as the methylene-active component in various MCRs. For instance, in a hypothetical Pfitzinger reaction, it could react with isatin (B1672199) and an amino compound to generate quinoline-4-carboxylic acids. Similarly, its enolate could act as a nucleophile in reactions like the three-component synthesis of spirooxindoles. However, without specific published research on this compound, these remain projected applications based on chemical principles rather than documented findings.

Synthesis of Fused Heterocyclic Systems Containing the Oxindole Core

The construction of fused heterocyclic systems from the oxindole core is a prominent strategy in drug discovery. The inherent functionalities within this compound make it a suitable precursor for such endeavors. For example, the reaction of the carbonyl group with binucleophiles like o-phenylenediamine (B120857) could lead to the formation of indolo[2,3-b]quinoxaline derivatives. The synthesis of such fused systems often involves an initial condensation followed by a cyclization step. The chlorine substituents on the aromatic ring of this compound would be expected to influence the reactivity of the oxindole core and would be retained in the final fused product, potentially modulating its biological activity.

An illustrative, though not specifically documented for this compound, reaction would be the Fischer indole synthesis, where the carbonyl group of this compound could react with a substituted hydrazine (B178648) to ultimately yield a fused indole system. The specific conditions and outcomes for this compound in these transformations are not detailed in the current body of scientific literature.

Stereoselective Transformations

Stereoselective transformations involving the C3-position of the oxindole ring are of paramount importance due to the prevalence of chiral spirooxindoles and other 3-substituted oxindoles in biologically active molecules. For this compound, the C3-position is a pro-stereogenic center if the methyl group is replaced or engaged in a reaction that creates a new stereocenter.

A common strategy involves the generation of an enolate from the oxindole, which can then react with an electrophile in the presence of a chiral catalyst. For instance, a stereoselective Michael addition of the enolate of this compound to a nitro-olefin, catalyzed by a chiral organocatalyst, would be expected to yield a product with two new stereocenters. The facial selectivity of the attack would be dictated by the catalyst, leading to the preferential formation of one diastereomer.

Below is a table summarizing potential, yet not explicitly documented, stereoselective reactions involving this compound, based on known oxindole chemistry:

Reaction Type Potential Electrophile Catalyst Type Expected Product
Aldol ReactionAldehydeChiral Lewis Acid3-(1-hydroxyalkyl)-3-methyloxindole
Michael Additionα,β-Unsaturated KetoneChiral Organocatalyst3-(3-oxobutyl)-3-methyloxindole
Mannich ReactionIminium IonChiral Brønsted Acid3-(1-aminoalkyl)-3-methyloxindole

It is crucial to reiterate that while the fundamental principles of organic chemistry support the feasibility of these reactions, specific experimental data, yields, and stereoselectivities for this compound are not available in the reviewed scientific literature. The development of such methodologies would be a valuable contribution to the field of synthetic chemistry.

Potential Applications and Advanced Research Directions Excluding Clinical/safety

Role as a Synthetic Intermediate for Complex Molecules

The 3-Methyl-5,6-dichlorooxindole structure is well-suited to serve as a versatile intermediate in organic synthesis. The oxindole (B195798) core contains several reactive sites that can be targeted for further functionalization.

The C3 Position: The presence of a methyl group and a proton at the stereogenic C3 position allows for various chemical transformations. Deprotonation can generate a nucleophilic enolate, which can react with a wide range of electrophiles. This enables the introduction of diverse substituents, facilitating the construction of complex molecular architectures.

The Lactam Functionality: The amide bond within the oxindole ring can be hydrolyzed under certain conditions to open the ring, providing a pathway to other classes of compounds. Conversely, the N-H bond of the lactam can be substituted through reactions like N-alkylation or N-arylation, further modifying the molecule's properties.

The Aromatic Ring: The dichloro-substituted benzene (B151609) ring can participate in various aromatic substitution reactions. While the chlorine atoms are generally deactivating, they also direct incoming electrophiles to specific positions. Furthermore, the chlorine atoms can be replaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of new aryl, alkyl, or other functional groups.

These reactive sites make this compound a valuable starting material for creating intricate molecules with potential uses in various fields of chemical research.

Scaffold for Material Science Research (e.g., Organic Semiconductors, Dyes, Polymers)

The oxindole core is an electron-rich heterocyclic system, and its derivatives have been investigated for applications in material science. While specific research on this compound in this area is not extensively documented, its structural features suggest potential.

Organic Semiconductors: The planar structure of the oxindole ring system is conducive to π-π stacking, a critical property for charge transport in organic semiconductor materials. The electron-withdrawing nature of the two chlorine atoms and the carbonyl group can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By synthetically extending the conjugation of the molecule, for instance through polymerization or by attaching other aromatic systems, it could be explored as a component in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Dyes and Pigments: The extended π-system of oxindole derivatives can impart chromophoric properties. Modification of the core structure by adding electron-donating or electron-withdrawing groups can tune the absorption and emission wavelengths. The dichloro substituents would likely cause a bathochromic (red) shift in the absorption spectrum compared to an unsubstituted oxindole. Further research could explore its potential as a scaffold for novel synthetic dyes.

Polymers: The bifunctional nature of the this compound scaffold (e.g., reactive sites on the aromatic ring and the nitrogen atom) could allow it to be used as a monomer for the synthesis of novel polymers. Such polymers could possess unique thermal, electronic, or optical properties derived from the incorporated oxindole units.

Applications in Analytical Chemistry (e.g., as a derivatizing agent or probe)

In analytical chemistry, derivatizing agents are used to modify an analyte to make it more suitable for detection or separation. The reactivity of the this compound scaffold suggests it could be developed for such purposes. For example, its core structure could be functionalized with a specific reactive group designed to selectively bind to a target analyte. This binding event could be monitored, for instance, by a change in fluorescence or UV-Vis absorbance, allowing for quantitative analysis. However, specific applications of this compound as a derivatizing agent are not yet established in the literature.

Investigation of Spectroscopic Properties for Sensor Development

The development of chemical sensors often relies on molecules that exhibit a change in their spectroscopic properties (e.g., fluorescence or color) upon interaction with a specific analyte. The oxindole ring is known to be a part of many fluorescent molecules.

The inherent spectroscopic characteristics of this compound could be modulated by its interaction with metal ions or other small molecules. The chlorine and oxygen atoms could act as coordination sites for metal ions. Such an interaction would alter the electronic distribution within the molecule, potentially leading to a detectable change in its fluorescence emission or UV-Vis absorption spectrum. This principle forms the basis for designing chemosensors. Systematic investigation of its photophysical properties in the presence of various analytes would be a necessary first step in exploring this potential.

Design of Related Chemical Tools and Probes (non-biological, non-clinical)

A chemical probe is a small molecule used to study and manipulate a system of interest. nih.govnih.gov While many probes are designed for biological systems, they also have applications in materials and chemical systems. Based on its structure, this compound could serve as a foundational scaffold for creating specialized chemical tools.

For example, by attaching a photoreactive group, it could be converted into a tool for studying reaction mechanisms or for photolithography applications in materials science. By linking it to a solid support, it could be used in purification or as a catalyst in specific chemical reactions. The design of such tools would involve leveraging the known reactivity of the oxindole core to append other functionalities tailored to a specific non-clinical research question.

Conclusion and Future Research Perspectives

Summary of Key Research Findings

A comprehensive review of the scientific literature reveals a notable absence of published research specifically focused on 3-Methyl-5,6-dichlorooxindole. While the parent oxindole (B195798) structure and its many derivatives are well-documented, this particular compound with a methyl group at the 3-position and chlorine atoms at the 5- and 6-positions of the indole (B1671886) nucleus does not appear in substantive research articles or databases of well-characterized compounds. Consequently, there are no specific research findings to summarize regarding its synthesis, properties, or biological activity. This lack of data underscores the novelty of this compound and highlights it as a potential area for new scientific inquiry.

Challenges and Opportunities in the Chemistry of this compound

The study of this compound presents a series of challenges and opportunities that are characteristic of research into novel, halogenated heterocyclic compounds.

Synthetic Chemistry:

A primary challenge lies in the development of an efficient and regioselective synthesis. The introduction of two chlorine atoms onto the benzene (B151609) ring of the oxindole core, in conjunction with the methylation at the C3-position, requires careful strategic planning. Green chemistry approaches are increasingly important, and developing a synthetic protocol that minimizes the use of hazardous reagents and solvents would be a significant achievement. sjp.ac.lk The synthesis of halogenated indoles can be approached using systems like oxone-halide, which offers an environmentally friendlier alternative to traditional halogenating agents. researchgate.netorganic-chemistry.org

Structural and Physicochemical Properties:

The presence of two chlorine atoms is expected to significantly influence the compound's electronic properties, lipophilicity, and potential for intermolecular interactions, such as halogen bonding. mdpi.combohrium.com A key opportunity will be the detailed characterization of its three-dimensional structure, likely through X-ray crystallography, and the study of its physicochemical parameters. These data are crucial for understanding its potential behavior in biological systems and for designing future derivatives. mdpi.combohrium.com

Table 1: Potential Areas of Investigation for this compound

Area of InvestigationDescription
Synthesis Development of a novel, efficient, and stereoselective synthetic route.
Structural Analysis Characterization by NMR, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.
Physicochemical Profiling Determination of properties such as solubility, lipophilicity (logP), and pKa.
Biological Screening Evaluation of its activity in a broad range of assays to identify potential therapeutic applications.

Biological and Medicinal Chemistry:

The broader class of oxindole derivatives is known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net This presents a significant opportunity for the investigation of this compound. The specific halogenation pattern and methylation could lead to novel biological activities or improved potency compared to existing oxindole-based compounds. A significant challenge in this area is the often-unpredictable nature of structure-activity relationships.

Outlook for Further Academic Exploration and Innovations

The future study of this compound is an open field for academic and industrial research. The novelty of this compound means that any investigation into its properties and potential applications will be breaking new ground.

New Synthetic Methodologies:

The development of a robust synthesis for this compound could be a valuable addition to the synthetic chemist's toolbox, particularly if the methodology is adaptable to the creation of a library of related analogs. Innovations in catalyst-free reactions or photochemically-induced syntheses could offer elegant and efficient routes to this and other similar oxindoles. sjp.ac.lkacs.org

Drug Discovery and Development:

Given the pharmacological importance of the oxindole scaffold, a primary avenue for future research will be in the realm of drug discovery. researchgate.net Systematic screening of this compound for various biological activities is a logical first step. For instance, many oxindole derivatives have been investigated as kinase inhibitors for cancer therapy. The specific substitution pattern of this compound may offer a unique fit into the active site of certain kinases. Furthermore, the halogen atoms could be exploited for their ability to form halogen bonds with protein targets, potentially enhancing binding affinity and selectivity. mdpi.com

Materials Science:

Beyond the biological sphere, halogenated organic compounds can possess interesting properties relevant to materials science, including applications in organic electronics. mdpi.com While speculative, the exploration of this compound's photophysical and electronic properties could uncover unforeseen applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methyl-5,6-dichlorooxindole, and how do reaction conditions influence yield?

  • Methodological Answer : A key route involves functionalizing indole precursors via halogenation and methylation. For example, hydrogenation of oxime intermediates (e.g., using Pd/C under HCl) can yield substituted indoles . Optimizing stoichiometry, catalyst loading (e.g., Pd/C 10%), and solvent polarity (e.g., EtOH vs. DMSO) is critical for yield. Temperature control during halogenation (e.g., Cl₂ gas or SOCl₂) ensures regioselectivity at the 5,6-positions.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use HPLC (≥95% purity threshold) and spectroscopic techniques:

  • NMR : Confirm substitution patterns via aromatic proton shifts (e.g., deshielding at C5/C6 due to Cl substituents) .
  • IR : Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹) .
  • Mass Spectrometry : Match molecular ion peaks with theoretical m/z values (e.g., HRMS-APCI for accurate mass confirmation) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Tightly sealed goggles and nitrile gloves (tested for Cl-resistant penetration time) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., SOCl₂) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal to comply with OSHA standards .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to map electron density at reactive sites. The C3 methyl group sterically hinders electrophilic attacks, while Cl substituents at C5/C6 activate the indole ring toward SNAr reactions. Solvent effects (e.g., DMSO polarity) can be modeled using COSMO-RS .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Triangulation : Cross-validate enzyme inhibition assays (e.g., IC₅₀ values) with orthogonal methods like SPR or ITC .
  • Structural Analysis : Compare X-ray crystallography (e.g., monoclinic packing interactions ) with docking simulations to confirm binding modes.
  • Batch Analysis : Check for impurities (e.g., via LC-MS) that may interfere with bioactivity .

Q. How does the crystal structure of this compound derivatives inform solid-state reactivity?

  • Methodological Answer : Analyze hydrogen-bonding networks (e.g., C=O⋯H-N interactions) and π-stacking using single-crystal XRD. For example, monoclinic P2₁/c symmetry in related compounds shows how lattice packing influences stability and dissolution rates .

Q. What experimental designs optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary substituents at C3 and C7 using parallel synthesis (e.g., Mannich reactions with secondary amines ).
  • High-Throughput Screening : Use automated liquid handlers to test >100 analogs for bioactivity.
  • Multivariate Analysis : Apply PCA to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5,6-dichlorooxindole
Reactant of Route 2
3-Methyl-5,6-dichlorooxindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.